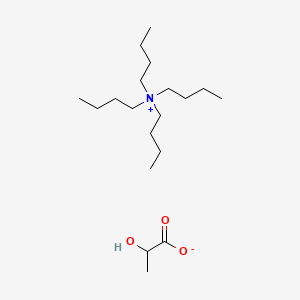
Tetrabutylammonium 2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium 2-hydroxypropanoate is a quaternary ammonium salt with the chemical formula C₁₆H₃₆NO₃. It is known for its role as a phase-transfer catalyst and its applications in various chemical reactions. This compound is particularly valued for its ability to facilitate the transfer of reactants between different phases, thereby enhancing reaction rates and yields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium 2-hydroxypropanoate typically involves the reaction of tetrabutylammonium hydroxide with 2-hydroxypropanoic acid (lactic acid). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques. The general reaction can be represented as:
Tetrabutylammonium hydroxide+2-hydroxypropanoic acid→Tetrabutylammonium 2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as bipolar membrane electrodialysis. This method uses tetrabutylammonium sulfate as a raw material and involves the separation of ions through a membrane under an electric field, resulting in the formation of tetrabutylammonium hydroxide, which can then react with 2-hydroxypropanoic acid to form the desired product .
化学反応の分析
Types of Reactions
Tetrabutylammonium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can participate in reduction reactions to yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrabutylammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other anions can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
科学的研究の応用
Tetrabutylammonium 2-hydroxypropanoate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of bioactive compounds and in studies involving enzyme catalysis.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of tetrabutylammonium 2-hydroxypropanoate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the solubility of reactants in the organic phase, thereby enhancing the reaction rate and yield .
類似化合物との比較
Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.
Tetrabutylammonium hydroxide: Employed in organic synthesis and as a strong base.
Tetrabutylammonium fluoride: Known for its use in desilylation reactions.
Uniqueness
Tetrabutylammonium 2-hydroxypropanoate is unique due to its specific structure, which combines the properties of tetrabutylammonium ions with the reactivity of 2-hydroxypropanoate. This makes it particularly effective in facilitating certain types of chemical reactions, especially those requiring phase-transfer catalysis.
特性
CAS番号 |
178324-24-8 |
|---|---|
分子式 |
C19H41NO3 |
分子量 |
331.5 g/mol |
IUPAC名 |
(2S)-2-hydroxypropanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(4)3(5)6/h5-16H2,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 |
InChIキー |
MSLTZKLJPHUCPU-WNQIDUERSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
異性体SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C[C@@H](C(=O)[O-])O |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















